molecular formula C10H5ClFN3 B1352494 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole CAS No. 331443-96-0

4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole

Cat. No.: B1352494
CAS No.: 331443-96-0
M. Wt: 221.62 g/mol
InChI Key: JJDNZPROOPECEV-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C10H5ClFN3 and a molecular weight of 221.62 g/mol . This compound is part of the indole family, which is known for its significant biological and chemical properties.

Preparation Methods

The synthesis of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions . The reaction typically uses methanesulfonic acid as a catalyst and is carried out under reflux in methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, and reduction reactions can modify its functional groups.

    Cyclization Reactions: The indole ring can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets. It can bind to various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole can be compared with other indole derivatives such as:

  • 4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole
  • 6-Chloro-4-(furan-2-yl)-9H-pyrimido[4,5-b]indole

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties. The presence of fluorine in this compound, for example, can enhance its reactivity and biological activity compared to its methoxy-substituted counterpart .

Properties

IUPAC Name

4-chloro-8-fluoro-5H-pyrimido[5,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFN3/c11-10-9-8(13-4-14-10)6-3-5(12)1-2-7(6)15-9/h1-4,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDNZPROOPECEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C3=C(N2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326786
Record name 4-chloro-8-fluoro-5H-pyrimido[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803576
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331443-96-0
Record name 4-chloro-8-fluoro-5H-pyrimido[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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